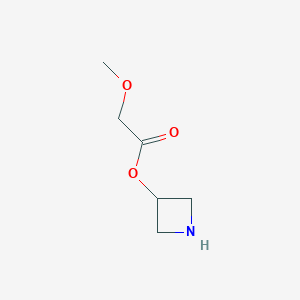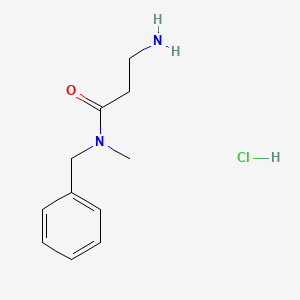![molecular formula C12H26ClNO B1394780 4-[2-(Pentyloxy)ethyl]piperidine hydrochloride CAS No. 1220030-31-8](/img/structure/B1394780.png)
4-[2-(Pentyloxy)ethyl]piperidine hydrochloride
Übersicht
Beschreibung
4-[2-(Pentyloxy)ethyl]piperidine hydrochloride, also known as 4-PEH, is an organic compound with a wide range of applications in the scientific research field. It is a chiral, colorless to slightly yellow-colored liquid with a melting point of 28°C and a boiling point of 162°C. 4-PEH is used as a reagent in organic synthesis, and is also used in the preparation of pharmaceuticals, agrochemicals, and other compounds. 4-PEH has been studied extensively for its biochemical and physiological effects, and has been found to have numerous advantages in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Piperidine derivatives have been the subject of significant research due to their broad applications in various fields. For instance, a novel series of molecules based on a 4‐(2‐(benzhydryloxy)ethyl)‐1‐((R)‐2‐hydroxy‐2‐phenylethyl)‐piperidin‐3‐ol template have been developed, showing promise for treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder due to their affinity for dopamine, serotonin, and norepinephrine transporters (Kharkar et al., 2009). Additionally, the synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride was achieved through a multistep reaction, and this compound exhibited moderate antimicrobial activities against several pathogens (Ovonramwen et al., 2019).
Molecular Structure Insights
The molecular structure of piperidine derivatives provides valuable insights into their properties and potential applications. For example, the structure of 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride) was extensively studied, revealing its orthorhombic crystals and specific hydrogen bonding, which might influence its reactivity and interaction with other molecules (Szafran et al., 2007).
Antimicrobial and Antifungal Activities
Piperidine derivatives have been investigated for their antimicrobial and antifungal activities. The synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride demonstrated moderate antimicrobial effectiveness, making it a compound of interest for further study in drug development (Ovonramwen et al., 2019). Moreover, other piperidine derivatives have shown promising results in inhibiting microbial growth, indicating their potential as antimicrobial agents (Rehman et al., 2018).
Biological Activities and Binding Studies
Piperidine derivatives are not only structurally diverse but also exhibit a range of biological activities. The molecular docking of 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride as a potent topoisomerase II inhibitor was demonstrated, showing its cytotoxic effect on breast cancer cells (Siwek et al., 2012). This highlights the potential of piperidine derivatives in the development of novel cancer therapies.
Eigenschaften
IUPAC Name |
4-(2-pentoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO.ClH/c1-2-3-4-10-14-11-7-12-5-8-13-9-6-12;/h12-13H,2-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTTUUSTPJMNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220030-31-8 | |
| Record name | Piperidine, 4-[2-(pentyloxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394701.png)
![3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1394703.png)
![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394706.png)
![3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394707.png)


![3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394713.png)
![3-{[4-(Tert-butyl)benzyl]oxy}azetidine](/img/structure/B1394714.png)

![3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394716.png)

